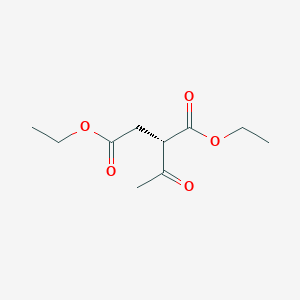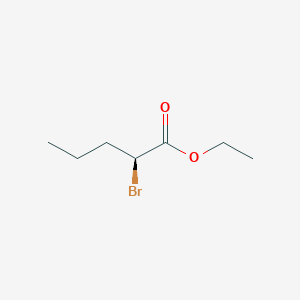
ethyl (2R)-2-bromo-2-(4-bromophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2R)-2-bromo-2-(4-bromophenyl)acetate is an organic compound with the molecular formula C10H10Br2O2. It is a brominated ester that features prominently in various chemical syntheses and research applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R)-2-bromo-2-(4-bromophenyl)acetate typically involves the bromination of ethyl phenylacetate. One common method includes the following steps:
Bromination of Ethyl Phenylacetate: Ethyl phenylacetate is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atoms at the desired positions on the aromatic ring and the alpha carbon of the ester group.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for large-scale production, including precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R)-2-bromo-2-(4-bromophenyl)acetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form ethyl (2R)-2-(4-bromophenyl)acetate using reducing agents like lithium aluminum hydride.
Oxidation: Oxidation reactions can convert the ester group into carboxylic acids or other functional groups using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Reduction: Lithium aluminum hydride in dry ether, room temperature.
Oxidation: Potassium permanganate in aqueous solution, elevated temperature.
Major Products
Nucleophilic Substitution: Corresponding substituted products depending on the nucleophile used.
Reduction: Ethyl (2R)-2-(4-bromophenyl)acetate.
Oxidation: 4-bromophenylacetic acid or other oxidized derivatives.
Scientific Research Applications
Ethyl (2R)-2-bromo-2-(4-bromophenyl)acetate is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Research into new therapeutic agents often involves this compound due to its reactivity and ability to form diverse chemical structures.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism by which ethyl (2R)-2-bromo-2-(4-bromophenyl)acetate exerts its effects depends on the specific reactions it undergoes. Generally, the bromine atoms act as leaving groups in nucleophilic substitution reactions, facilitating the formation of new bonds. The ester group can participate in hydrolysis or transesterification reactions, altering the compound’s structure and reactivity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-bromo-2-(4-chlorophenyl)acetate: Similar structure but with a chlorine atom instead of a bromine atom on the aromatic ring.
Ethyl 2-bromo-2-(4-fluorophenyl)acetate: Contains a fluorine atom on the aromatic ring.
Ethyl 2-chloro-2-(4-bromophenyl)acetate: Chlorine atom on the alpha carbon instead of bromine.
Uniqueness
Ethyl (2R)-2-bromo-2-(4-bromophenyl)acetate is unique due to the presence of two bromine atoms, which significantly influence its reactivity and the types of reactions it can undergo. This dual bromination allows for more versatile synthetic applications compared to its mono-brominated or halogen-substituted analogs.
Properties
IUPAC Name |
ethyl (2R)-2-bromo-2-(4-bromophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O2/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,9H,2H2,1H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRAWWBOUOBAON-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](C1=CC=C(C=C1)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[S,(+)]-1-Bromo-2-ethylhexane](/img/structure/B8253852.png)










![1-[(2S)-oxan-2-yl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B8253912.png)
![(3S)-1-methyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine](/img/structure/B8253933.png)
